molecular formula C13H16N4O2 B2819860 3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide CAS No. 554423-48-2

3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide

Cat. No.: B2819860
CAS No.: 554423-48-2
M. Wt: 260.297
InChI Key: CQAUKYRXLRBHDA-UHFFFAOYSA-N
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Description

3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide is a versatile chemical compound with the molecular formula C13H16N4O2 and a molecular weight of 260.29 g/mol . This compound is known for its unique structure, which includes a phthalazine ring system substituted with a butyl group and a carbohydrazide moiety. It is commonly used in various research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide typically involves the reaction of phthalic anhydride with butylamine to form an intermediate, which is then reacted with hydrazine hydrate to yield the final product . The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol, followed by purification through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The carbohydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various substituted phthalazine derivatives, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide (CAS No. 554423-48-2) is a chemical compound with the molecular formula C13H16N4O2C_{13}H_{16}N_{4}O_{2} and a molecular weight of 260.29 g/mol. This compound has gained attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines. The cytotoxicity was measured using the MTT assay, revealing IC50 values that indicate effective inhibition of cell viability:

CompoundCell LineIC50 (µg/mL)
This compoundA-54922.09
This compoundMCF-76.40

These results suggest that this compound may serve as a promising candidate for further development as an anticancer agent due to its selective toxicity towards cancer cells compared to normal cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies indicate that it exhibits activity against various bacterial strains. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways crucial for bacterial survival .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may act as an enzyme inhibitor or modulator, affecting pathways involved in cell proliferation and apoptosis. Understanding these interactions is essential for elucidating its therapeutic potential and optimizing its efficacy in clinical settings .

Study on Anticancer Activity

A recent study conducted by researchers aimed to evaluate the anticancer efficacy of various derivatives of phthalazine compounds, including 3-butyl derivatives. The study utilized a series of assays to assess cytotoxicity on multiple cancer cell lines. Results showed that the compound not only inhibited cell growth but also induced apoptosis in treated cells, further supporting its role as a potential chemotherapeutic agent .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against several pathogenic bacteria. The results indicated that it possesses significant antibacterial activity, particularly against Gram-positive bacteria. The study concluded that structural modifications could enhance its potency and broaden its spectrum of activity .

Properties

IUPAC Name

3-butyl-4-oxophthalazine-1-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-2-3-8-17-13(19)10-7-5-4-6-9(10)11(16-17)12(18)15-14/h4-7H,2-3,8,14H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAUKYRXLRBHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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